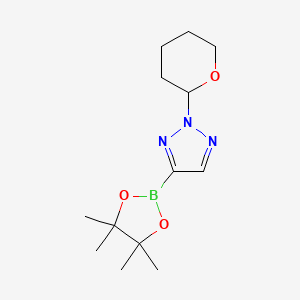![molecular formula C9H7ClN2O2S B6271757 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1369047-18-6](/img/no-structure.png)
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene boronic acid or stannane derivatives.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.
Industrial Applications:
作用機序
The mechanism of action of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as receptors involved in inflammation and cell proliferation.
Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, and apoptosis, leading to its potential therapeutic effects.
類似化合物との比較
2-[3-(5-bromothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[3-(5-methylthiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a methyl group instead of chlorine.
2-[3-(5-nitrothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness: The presence of the chlorine atom in 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid may confer unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its analogs.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form 5-chlorothiophene-2-carbohydrazide, which is then reacted with ethyl bromoacetate to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate. The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid.", "Starting Materials": [ "5-chlorothiophene-2-carboxylic acid", "hydrazine hydrate", "ethyl bromoacetate" ], "Reaction": [ "5-chlorothiophene-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form 5-chlorothiophene-2-carbohydrazide.", "5-chlorothiophene-2-carbohydrazide is then reacted with ethyl bromoacetate in ethanol to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate.", "The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate in sodium hydroxide solution to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid." ] } | |
CAS番号 |
1369047-18-6 |
分子式 |
C9H7ClN2O2S |
分子量 |
242.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



